1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-17-9-14(12-26(19(17)28)11-13-5-2-1-3-6-13)18(27)25-16-8-4-7-15(10-16)20(22,23)24/h1-10,12H,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUOBGYRSLJINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
- CAS Registry Number : 339024-34-9
- Molecular Formula : C₂₀H₁₄ClF₃N₂O₂
- Molecular Weight : 406.79 g/mol
- Structural Features: A pyridinecarboxamide core substituted with a benzyl group at position 1, a chlorine atom at position 5, and a 3-(trifluoromethyl)phenyl group attached via the amide nitrogen.
Pyridinecarboxamide derivatives are often explored as kinase inhibitors, enzyme modulators, or bioactive intermediates in drug discovery .
Comparison with Similar Compounds
The target compound belongs to a class of pyridinecarboxamide derivatives with variable substituents. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects and inferred properties.
Structural Analogues and Substituent Analysis
Key Differences and Implications
Substituent Effects on Lipophilicity
- The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity compared to non-halogenated analogues. However, it is less lipophilic than chlorinated derivatives (e.g., CAS 339024-51-0 with three Cl atoms) .
- The methoxy (-OCH₃) group in CAS 338977-35-8 reduces lipophilicity but improves aqueous solubility, which may enhance bioavailability .
Electronic and Steric Effects
- For example, -CF₃ may enhance binding to hydrophobic pockets in enzymes .
Preparation Methods
Cyclocondensation Reaction
The pyridine ring is synthesized via a cyclocondensation reaction between a benzylamine derivative and a diketone or keto-ester. For example, ethyl acetoacetate reacts with benzylamine under acidic conditions to form a dihydropyridone scaffold. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), yielding ethyl 1-benzyl-5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, benzylamine, HCl | 65–70 |
| Chlorination | POCl₃, reflux, 12 h | 85 |
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes hydrolysis to yield the carboxylic acid. Alkaline hydrolysis with sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous THF or ethanol is standard:
$$
\text{Ethyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{Ethanol}
$$
Optimization Data
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | H₂O/THF | 60 | 6 | 90 |
| LiOH | H₂O/EtOH | 25 | 12 | 88 |
Synthesis of 3-(Trifluoromethyl)aniline
The trifluoromethyl group on the aniline moiety is introduced via halogen exchange using anhydrous hydrogen fluoride (HF). This method, adapted from trifluoromethylpyridine synthesis, involves reacting trichloromethyl-substituted nitrobenzene with HF under catalytic conditions.
Halogen Exchange Reaction
3-Nitrobenzotrichloride reacts with HF in the presence of FeCl₃ (1–10 mol%) at 150–250°C and 5–1,200 psig pressure:
$$
\text{C₆H₄(NO₂)CCl₃} + 3\text{HF} \xrightarrow{\text{FeCl₃}} \text{C₆H₄(NO₂)CF₃} + 3\text{HCl}
$$
Subsequent reduction of the nitro group using hydrogenation (H₂/Pd-C) or iron/HCl yields 3-(trifluoromethyl)aniline .
Comparative Catalytic Efficiency
| Catalyst | Pressure (psig) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| FeCl₃ | 15 | 170–180 | 25 | 92 |
| FeF₃ | 15 | 170–180 | 30 | 89 |
Carboxamide Coupling
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with 3-(trifluoromethyl)aniline. Alternative methods employ coupling agents like HATU or EDCl.
Acid Chloride Method
- Activation :
$$
\text{Carboxylic acid} + \text{SOCl₂} \rightarrow \text{Acyl chloride} + \text{SO₂} + \text{HCl}
$$ - Amidation :
$$
\text{Acyl chloride} + \text{3-(Trifluoromethyl)aniline} \rightarrow \text{Carboxamide} + \text{HCl}
$$
Reaction Parameters
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Pyridine | 0–25 | 78 |
| THF | Et₃N | 25 | 82 |
Coupling Agent Method
Using HATU reduces side reactions and improves yields:
$$
\text{Carboxylic acid} + \text{HATU} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{Et₃N}} \text{Carboxamide}
$$
Comparative Yields
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 90 |
| EDCl/HOBt | DCM | 85 |
Purification and Characterization
The final product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Characterization employs:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH (δ 10.2 ppm).
- IR : C=O stretches (1,680 cm⁻¹), N-H bend (1,550 cm⁻¹).
Challenges and Optimization
Q & A
Q. What are the key considerations in designing a synthesis route for 1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with commercially available precursors such as substituted benzyl halides and pyridine derivatives. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.
- Chlorination : Introduction of the chloro group at the 5-position via electrophilic substitution or nucleophilic displacement.
- Oxidation : Controlled oxidation to stabilize the 6-oxo group without over-oxidizing the dihydropyridine ring.
- Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) and Lewis acids (e.g., ZnCl₂) improve reaction efficiency.
Critical Parameters : Monitor reaction temperatures (often 60–100°C) and inert atmospheres to prevent decomposition .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. The trifluoromethyl group shows distinct ¹⁹F NMR signals (~-60 ppm).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for understanding molecular conformation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Data Table :
| Technique | Key Observations | Application Example |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.8–8.2 (aromatic protons), δ 4.5 (CH₂ benzyl) | Confirming benzyl substitution |
| X-ray Diffraction | Space group P2₁/c, Z = 4 | Crystal structure refinement |
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to optimize its biological activity?
Methodological Answer:
- Functional Group Modifications : Systematically vary substituents (e.g., benzyl, trifluoromethyl) to assess impact on enzyme inhibition.
- Computational Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins (e.g., kinases).
- Bioassay Profiling : Test analogs in enzyme inhibition assays (IC₅₀) and cell-based models to correlate structural changes with efficacy.
Example : Replacing the benzyl group with a 3-fluorobenzyl moiety (as in related compounds) increased selectivity for kinase targets by 30% .
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Studies : Measure plasma stability, protein binding, and metabolic clearance (using liver microsomes) to identify bioavailability issues.
- Orthogonal Assays : Validate in vitro results with ex vivo models (e.g., tissue explants) or alternative readouts (e.g., Western blot for target engagement).
- Dose-Response Analysis : Adjust dosing regimens in animal models to account for differences in absorption/distribution.
Case Study : Inconsistent cytotoxicity data were resolved by identifying serum protein interactions that reduced free drug concentration in vivo .
Q. How can computational modeling predict metabolic stability and toxicity risks?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic hotspots (e.g., oxidation of dihydropyridine ring).
- Metabolite Identification : Use in silico cytochrome P450 models (e.g., StarDrop) to simulate phase I/II metabolism.
- Toxicity Screening : Apply QSAR models for hepatotoxicity and cardiotoxicity based on structural alerts (e.g., nitro groups, reactive electrophiles).
Data Table :
| Software | Prediction Focus | Outcome Example |
|---|---|---|
| SwissADME | Bioavailability Score: 0.55 | Moderate intestinal absorption |
| StarDrop | CYP3A4-mediated oxidation | Major metabolite: 6-hydroxy |
Methodological Frameworks
- Experimental Design : Align with CRDC 2020 guidelines (e.g., RDF2050108 for process control in chemical engineering) to ensure reproducibility .
- Critical Analysis : Use Gil’s pragmatic research framework to iteratively refine hypotheses and address data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
